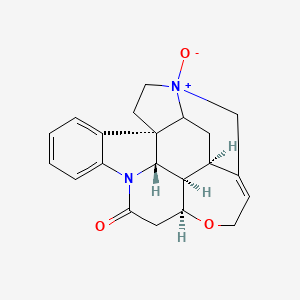

Strychnine N-oxide

Description

Contextualization of Strychnine (B123637) Alkaloids in Natural Product Research

The Strychnos alkaloids are a prominent family of monoterpene indole (B1671886) alkaloids, primarily sourced from plants of the Strychnos genus. wikipedia.org Strychnine, the most famous member of this class, is distinguished by its intricate heptacyclic (seven-ring) structure. wikipedia.orgresearchgate.net This molecular complexity made its structural elucidation a significant challenge, finally achieved by Sir Robert Robinson in 1946 and confirmed by Robert B. Woodward's total synthesis in 1954, a landmark achievement in organic chemistry. bio-conferences.orgwikipedia.orgdoi.org The demanding architecture of strychnine has made it a benchmark target for synthetic chemists, driving the development of new synthetic strategies and methods for over half a century. researchgate.netbio-conferences.org

The biosynthesis of these alkaloids in nature is a complex process that begins with the precursors tryptamine (B22526) and secologanin. wikipedia.orgvedantu.com A series of enzyme-catalyzed reactions, including a key Pictet-Spengler reaction, assembles these simpler molecules into the complex polycyclic core of strychnine. wikipedia.org The complete biosynthetic pathway was a long-standing puzzle, with the final steps being fully elucidated only recently. chemistryviews.orgmpg.de Research into this pathway not only illuminates plant metabolism but also inspires biomimetic approaches to synthesize these and other complex natural products in the laboratory. nih.gov

Significance of N-oxidation in Complex Amine Systems

N-oxidation is a fundamental transformation in organic chemistry where a tertiary amine is converted to an N-oxide by the introduction of an oxygen atom to the nitrogen. This modification can be achieved synthetically, often using reagents like hydrogen peroxide, or can occur naturally as a metabolic process in living organisms. mdpi.comnih.govmagtechjournal.com The addition of the highly polar N-O bond significantly alters a molecule's physical and chemical properties. nih.gov

In the realm of complex alkaloids, N-oxidation increases polarity and water solubility while decreasing the basicity of the nitrogen atom. tandfonline.com This change in electronic character can be harnessed by synthetic chemists. The N-oxide group can serve as a protecting group or be used to direct further reactions. nih.gov A notable example is the Polonovski reaction, where an N-oxide is treated with an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA). scielo.brnih.gov This reaction generates a reactive iminium ion intermediate, which can then be used to form new carbon-carbon or carbon-heteroatom bonds, allowing for the functionalization of the carbon atoms adjacent to the nitrogen. scielo.bracs.org The study of N-oxidation in intricate alkaloids like strychnine provides valuable insights into the reactivity of complex molecular frameworks. scielo.bracs.org

Evolution of Research Perspectives on Strychnine N-oxide

This compound is a direct derivative of strychnine and has been studied for its unique chemical properties. It can be synthesized by the oxidation of strychnine, for instance, using hydrogen peroxide. magtechjournal.comscielo.br Historically, early research by chemists such as H. Leuchs focused on the fundamental characterization and reactions of strychnine and its derivatives, including the N-oxide. bio-conferences.orguliege.be These foundational studies explored reactions such as those with sulfur dioxide, which could lead to different products depending on the conditions. cdnsciencepub.comcdnsciencepub.com

In more contemporary research, this compound is primarily viewed as a useful synthetic intermediate. Its application in the Polonovski-Potier reaction (a variation of the Polonovski reaction) has been explored as a method to regioselectively activate the strychnine skeleton for the synthesis of more complex, dimeric Strychnos alkaloids. scielo.brtemple.edu Although attempts to use this reaction to introduce certain nucleophiles have resulted in complex mixtures, it demonstrates the ongoing effort to use the N-oxide functionality as a chemical handle for molecular construction. scielo.br Furthermore, this compound is recognized as a metabolite of strychnine. fsbi-db.dechemicalbook.comresearchgate.net Modern analytical techniques continue to facilitate the detailed study of its structure and reactivity.

Chemical and Physical Data

The following interactive table summarizes key identifiers and properties of this compound.

| Property | Value |

| Molecular Formula | C₂₁H₂₂N₂O₃ |

| Molecular Weight | 350.4 g/mol |

| CAS Number | 7248-28-4 |

| Melting Point | 198-199 °C |

| pKa | 5.17 (at 25 °C) |

| Appearance | Crystalline solid |

| Data sourced from references fsbi-db.dechemicalbook.com. |

Structure

3D Structure

Properties

CAS No. |

7248-28-4 |

|---|---|

Molecular Formula |

C21H22N2O3 |

Molecular Weight |

350.4 g/mol |

IUPAC Name |

(4aR,5aS,8aS,13aS,15aS,15bR)-6-oxido-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one |

InChI |

InChI=1S/C21H22N2O3/c24-18-10-16-19-13-9-17-21(6-7-23(17,25)11-12(13)5-8-26-16)14-3-1-2-4-15(14)22(18)20(19)21/h1-5,13,16-17,19-20H,6-11H2/t13-,16-,17-,19-,20-,21+,23?/m0/s1 |

InChI Key |

ADTDBAKUQAKBGZ-VXJIXCKJSA-N |

SMILES |

C1C[N+]2(CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75)[O-] |

Isomeric SMILES |

C1C[N+]2(CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75)[O-] |

Canonical SMILES |

C1C[N+]2(CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75)[O-] |

Other CAS No. |

7248-28-4 |

Pictograms |

Irritant |

Synonyms |

Movellan strychnine N-oxide strychnine N-oxide hydrochloride |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Strychnine N Oxide

Regioselective N-oxidation Strategies for Strychnine (B123637) Precursors

The formation of Strychnine N-oxide from its parent compound, strychnine, involves the selective oxidation of the tertiary nitrogen atom. Achieving regioselectivity in this process is critical given the complex polycyclic structure of strychnine.

The most common and well-documented method for the semi-synthesis of this compound involves the hydrogen peroxide-mediated oxidation of (-)-strychnine. scielo.brresearchgate.net This stoichiometric approach typically utilizes 30% hydrogen peroxide as the oxidizing agent and absolute alcohol as the solvent. researchgate.net

Research has focused on optimizing the conditions for this N-oxidation to achieve high yields and purity. For instance, an orthogonal design study identified optimal conditions for the semi-synthesis of this compound from strychnine. The process involved dissolving 0.4 g of strychnine in 30 mL of dehydrated alcohol, followed by the addition of 0.5 mL of 30% H₂O₂. The mixture was stirred continuously in a water bath at 50 °C for 90 minutes. These optimized conditions resulted in an average yield of approximately 106.1% and a purity of 98.4% for this compound. researchgate.net

| Parameter | Optimal Condition |

|---|---|

| Strychnine Quantity | 0.4 g |

| Solvent (Dehydrated Alcohol) | 30 mL |

| H₂O₂ (30%) Quantity | 0.5 mL |

| Temperature | 50 °C |

| Reaction Time | 90 min |

| Average Yield | 106.1% |

| Average Purity | 98.4% |

Beyond hydrogen peroxide, other general methods for N-oxide synthesis from tertiary nitrogen compounds include the use of sodium percarbonate in the presence of rhenium-based catalysts under mild conditions, or titanium silicalite (TS-1) with H₂O₂ in methanol (B129727) in a flow process. organic-chemistry.org While these catalytic methods are broadly applicable to N-heterocycles, the specific application and optimization for strychnine N-oxidation would require dedicated studies.

Strychnine itself is a chiral molecule possessing six asymmetric carbon atoms. wikipedia.org The N-oxidation of strychnine to form this compound introduces an additional chiral center at the nitrogen atom, as the N-O group is non-planar. clockss.org The IUPAC name for this compound includes specific stereochemical descriptors, indicating a defined absolute configuration for the isolated or characterized compound. nih.gov

While chemical oxidation of tertiary bases often yields a mixture of stereoisomers, in many instances of natural product N-oxides, a single isomer is predominantly isolated from natural sources. However, detailed stereochemical determination for these natural N-oxides has been reported in only a limited number of cases. clockss.org For this compound, specific studies focusing on the diastereoselectivity or enantioselectivity of its N-oxidation, particularly when employing different oxidizing agents or chiral catalysts, would be necessary to fully understand the stereochemical control mechanisms.

Catalytic and Stoichiometric Oxidation Approaches

Functional Group Transformations Involving the N-oxide Moiety

The N-oxide functionality in this compound is a versatile handle for various chemical transformations, including deoxygenation and rearrangement reactions.

Deoxygenation reactions involve the removal of the oxygen atom from the N-oxide moiety, regenerating the tertiary amine. For this compound, reactions with sulfur dioxide have been studied. When this compound reacts with sulfur dioxide in benzene, it initially forms a sulfitoamine intermediate. This sulfitoamine then rearranges in boiling water to yield a substituted sulfamic acid through a free-radical mechanism. researchgate.netcdnsciencepub.comcdnsciencepub.com The sulfamic acid can also be formed by reacting this compound with cold aqueous sulfur dioxide, suggesting it might be an intermediate in the reduction of the amine oxide by sulfur dioxide in hot water. researchgate.netcdnsciencepub.com The formation of sulfonic acids in related N-oxide deoxygenation reactions with sulfur dioxide is largely suppressed by the addition of hydroquinone, supporting a free-radical mechanism. researchgate.netcdnsciencepub.com

General deoxygenation methods for N-heterocyclic and alkyl N-oxides often employ low-valent transition metals or oxophilic reagents like phosphines, boranes, and silicon derivatives. chemrxiv.org Photocatalyzed deoxygenation using rhenium complexes has also been reported, demonstrating versatility and high functional group tolerance. chemrxiv.org

The Polonovski reaction and its more active variant, the Polonovski-Potier reaction, are significant transformations involving tertiary amine N-oxides, including this compound. These reactions are well-established methods for preparing iminium ions via the activation of tertiary amine N-oxides with acylating agents, typically trifluoroacetic anhydride (B1165640) (TFAA). scielo.brresearchgate.netresearchgate.net

In the context of this compound, the Polonovski-Potier reaction has been employed for regioselective functionalization. scielo.br The in situ-formed iminium ions can then be trapped with nucleophiles, such as cyanide, to yield corresponding α-amino nitriles. scielo.brresearchgate.net Subsequent treatment of these α-amino nitriles with Lewis or Brønsted acids regenerates the iminium ions, which can further react with suitable nucleophiles. scielo.brresearchgate.net

Studies have explored the mechanistic differences and regioselectivity of the Polonovski-Potier reaction of this compound, investigating the effect of both the acylating agent and temperature. Reactions with TFAA were found to be less sensitive than those with acetic anhydride (Ac₂O) in terms of percent conversion and product ratios, attributed to the higher nucleofugacity of trifluoroacetate (B77799). scielo.brresearchgate.net The formation of a vinylogous trifluoromethyl amide was observed when the reaction was carried out in the presence of triethylamine (B128534), presumably arising from a stepwise process involving regioselective C5–N4 iminium formation, base-promoted imine-enamine tautomerism, nucleophilic attack of TFAA, and subsequent elimination. scielo.br

| Acylating Agent | Temperature | Sensitivity (Conversion/Ratios) |

|---|---|---|

| TFAA | Varied | Less sensitive |

| Ac₂O | Varied | More sensitive |

The N-oxide moiety significantly influences the reactivity of the parent compound. The oxygen atom of the N-oxide can act as a nucleophilic site, while the nitrogen and adjacent carbon atoms can exhibit enhanced electrophilic character. chemrxiv.org

In the Polonovski-type rearrangements, the N-oxide oxygen undergoes electrophilic activation by acylating agents like TFAA, forming an N-acyloxyammonium intermediate. This activation facilitates subsequent reactions, leading to the formation of iminium ions. scielo.br This process highlights the electrophilic nature of the N-oxide oxygen in its interaction with the acylating agent, followed by subsequent reactivity at the carbon atoms adjacent to the nitrogen.

Polonovski-Type Rearrangements and Their Derivatives

Synthesis of Novel Chemical Entities from this compound

This compound (this compound, PubChem CID: 73393) acts as a versatile precursor in organic synthesis, facilitating the creation of compounds with modified structures or entirely new scaffolds. The strategic manipulation of its N-oxide group allows for regioselective reactions, which are paramount in the synthesis of complex natural products and their derivatives.

Derivatization Strategies for Structural Modification

One of the most significant derivatization strategies involving this compound is the Polonovski-Potier reaction. This reaction is a well-established method for generating iminium ions from tertiary amine N-oxides, which are highly reactive intermediates for subsequent transformations researchgate.net.

This compound (5) is typically prepared from (-)-strychnine (4) (Strychnine, PubChem CID: 441071) through hydrogen peroxide-mediated oxidation researchgate.netscielo.br. The subsequent application of the Polonovski-Potier reaction involves the activation of this compound with trifluoroacetic anhydride (TFAA) researchgate.netscielo.br. The outcome of this reaction can be influenced by the presence of different bases.

For instance, when the Polonovski-Potier reaction of this compound (5) is carried out in the presence of triethylamine (Et₃N), it leads to the formation of a vinylogous trifluoroamide (6) researchgate.netscielo.br. This transformation is hypothesized to occur via a stepwise process involving regioselective C5–N₄ iminium formation, followed by base-promoted imine-enamine tautomerism, nucleophilic attack by TFAA, and ultimately, elimination to yield the vinylogous trifluoroacetamide (B147638) scielo.br.

Conversely, if the Polonovski-Potier reaction of this compound (5) is followed by an aqueous sodium bicarbonate (NaHCO₃) workup, a carbinolamine (8) is isolated in 52% yield as a mixture of two epimers at C5, alongside regioisomeric pseudo-strychnine (7) (Pseudo-strychnine, PubChem CID: Not Found) in 40% yield researchgate.net. These findings highlight the critical role of reaction conditions, particularly the base employed, in directing the regiochemical course and product distribution of the Polonovski-Potier reaction of this compound researchgate.netscielo.br.

The following table summarizes key derivatization outcomes:

| Starting Material | Reagents/Conditions | Product(s) | Yield (%) | Reference |

| Strychnine (4) | H₂O₂ | This compound (5) | N/A | researchgate.netscielo.br |

| This compound (5) | TFAA, KCN, Et₃N in CH₂Cl₂ | Vinylogous trifluoroamide (6) | N/A | researchgate.netscielo.br |

| This compound (5) | TFAA, followed by aqueous NaHCO₃ workup | Carbinolamine (8) (mixture of C5 epimers), Pseudo-strychnine (7) | 52% (for 8), 40% (for 7) | researchgate.net |

Exploration of Reaction Pathways for Analog Formation

The intermediates generated from this compound, particularly the iminium ions, are pivotal in the synthesis of more complex Strychnos alkaloids, including dimeric structures. A notable application is in the synthesis of bis-Strychnos alkaloids such as (-)-sungucine (Sungucine, PubChem CID: Not Found), (-)-isosungucine (Isosungucine, PubChem CID: Not Found), and (-)-strychnogucine B (Strychnogucine B, PubChem CID: Not Found) researchgate.netscielo.br.

A highly convergent synthetic strategy for these bis-Strychnos alkaloids involves efficiently preparing both Strychnos monomers from commercially available (-)-strychnine researchgate.netscielo.br. The venerable Mannich reaction plays a crucial role in joining these two Strychnos monomers in a biomimetic fashion researchgate.netscielo.br.

Subsequent functional group manipulations, including epimerization and olefin isomerization, are employed to transform the initial coupling products into the desired complex alkaloids researchgate.netscielo.br. For instance, (-)-strychnogucine B can be transformed into (-)-sungucine and (-)-isosungucine through further functional group manipulation scielo.br. Computational chemistry has also been utilized to rationalize the regiochemical course of key steps in the synthesis of these bis-Strychnos targets, providing deeper insights into the reaction pathways researchgate.netscielo.br.

The ability to generate reactive intermediates from this compound and control their subsequent reactions underscores its importance as a building block for accessing the intricate structural diversity found within the Strychnos alkaloid family.

Advanced Spectroscopic and Structural Elucidation of Strychnine N Oxide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a fundamental tool for the complete structural assignment of Strychnine (B123637) N-oxide in solution. It provides detailed information on the chemical environment of each proton and carbon atom, allowing for unambiguous confirmation of its molecular framework.

Application of 1D and 2D NMR Techniques for Structural Assignment

The structural elucidation of Strychnine N-oxide is achieved through a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments. While the core heptacyclic framework is retained from the parent strychnine molecule, the introduction of the N-oxide functional group at the tertiary amine induces notable changes in the NMR spectra.

In the ¹H NMR spectrum, protons located near the newly formed N-oxide group experience significant shifts in their resonance frequencies compared to strychnine, a direct consequence of the altered electronic environment and anisotropic effects of the N-O bond. Similarly, in the ¹³C NMR spectrum, the carbon atoms directly bonded to the oxidized nitrogen show characteristic downfield shifts.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the mapping of adjacent protons throughout the molecule's rigid ring system.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton-carbon pairs (¹H-¹³C), enabling the assignment of carbon signals based on their attached, and often more easily identified, protons. acs.org

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is particularly crucial for identifying and assigning quaternary carbons (those with no attached protons) and for piecing together the different spin systems to confirm the global connectivity of the molecular skeleton. magritek.com

Together, these methods provide a comprehensive and interlocking network of data that validates the structure of this compound as the N-oxidized derivative of strychnine, ensuring the core alkaloid structure remains intact.

Elucidation of Stereochemistry and Conformational Preferences via NMR

NMR spectroscopy is also pivotal in determining the stereochemistry and dominant conformation of this compound. The oxidation of the tertiary nitrogen retains the absolute configuration of the six pre-existing stereocenters from the parent molecule. The key stereochemical question addressed by NMR is the spatial orientation of the new N-oxide oxygen atom.

Analysis of NMR data, supported by computational modeling, indicates that the N-oxide oxygen preferentially adopts an axial position relative to the quinuclidine (B89598) system. This orientation is determined through techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which measures through-space correlations between protons. Protons that are close in space, regardless of whether they are connected through bonds, will show a cross-peak in a NOESY spectrum. This data helps to build a 3D model of the molecule's conformation in solution.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of this compound and to elucidate its structure through controlled fragmentation, creating a unique "structural fingerprint."

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC) and utilizing techniques like time-of-flight (TOF) or Orbitrap mass analyzers, provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the protonated molecule. shimadzu.com.cntandfonline.com This allows for the unambiguous determination of its elemental composition. For this compound, the molecular formula is confirmed as C₂₁H₂₂N₂O₃. The high-resolution measurement distinguishes it from other compounds with the same nominal mass but different elemental formulas. shimadzu.com.cnbioline.org.br

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₂N₂O₃ | uni.lu |

| Monoisotopic Mass | 350.1630 Da | uni.lu |

| Observed [M+H]⁺ Ion (m/z) | 351 | researchgate.netoup.comoup.com |

| Calculated [M+H]⁺ Ion (m/z) | 351.1703 | uni.lu |

This interactive table summarizes the key mass spectrometry data for this compound.

Tandem Mass Spectrometry (MS/MS and MSn) for Structural Fingerprinting

Tandem mass spectrometry (MS/MS) is instrumental in confirming the identity of this compound. nih.gov In this technique, the protonated parent ion ([M+H]⁺) at m/z 351 is isolated and then fragmented by collision-induced dissociation (CID) to produce a series of characteristic product ions. researchgate.netoup.comoup.com

The fragmentation pattern of this compound is distinct from that of strychnine. A key fragmentation pathway involves the neutral loss of an oxygen atom (16 Da), resulting in a prominent product ion at m/z 334. oup.comoup.com This product ion corresponds to the mass of protonated strychnine and is a strong indicator of an N-oxide structure. Another significant product ion is observed at m/z 264. researchgate.netoup.comoup.com

Further structural information can be obtained by multi-stage tandem mass spectrometry (MS³). In an MS³ experiment, a specific product ion from the MS/MS scan (e.g., m/z 334 or m/z 264) is itself isolated and fragmented. Comparing the resulting MS³ spectrum to that of an authentic strychnine standard provides definitive confirmation of the core alkaloid structure. researchgate.netoup.com This multi-stage fragmentation provides a highly specific fingerprint for the molecule. researchgate.net

| Precursor Ion (m/z) | Fragmentation | Key Product Ions (m/z) | Inferred Structure of Product Ion | Source(s) |

| 351 | MS/MS | 334 | [M+H-O]⁺ (Protonated Strychnine) | oup.comoup.com |

| 351 | MS/MS | 264 | Fragment of core structure | researchgate.netoup.comoup.com |

This interactive table outlines the characteristic fragmentation pathway of this compound in tandem MS analysis.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

Crystallographic studies of these related compounds allow for the precise determination of key geometric parameters for the N-oxide functional group. These analyses show the N-oxide oxygen adopts an axial position. This conformation is further defined by the following structural parameters:

| Structural Parameter | Value | Source(s) |

| N⁶–O Bond Length | 1.42 Å | |

| C–N⁶–O Bond Angle | 112° |

This interactive table presents key bond length and angle data for the N-oxide group as inferred from related crystal structures.

The solid-state packing of this compound is expected to adopt a motif similar to that of other strychnine salts, such as strychnine hydrobromide dihydrate. However, the unit cell dimensions would likely be expanded to accommodate the steric and electronic influence of the N-oxide oxygen atom. The N-oxide group, being a potent hydrogen bond acceptor, would also be expected to play a dominant role in the intermolecular interactions that define the crystal lattice. researchgate.net

Single-Crystal X-ray Diffraction Analysis of this compound and its Cocrystals

Single-crystal X-ray diffraction (SC-XRD) is a definitive analytical technique for determining the precise three-dimensional atomic arrangement within a crystalline solid. researchgate.net This method provides detailed structural information, including unit cell dimensions, bond lengths, bond angles, and absolute configuration, which are crucial for understanding structure-property relationships. chemicalbook.com

Cocrystals are multi-component crystalline solids where an active pharmaceutical ingredient (API) and a coformer are held together in a specific stoichiometric ratio by non-covalent interactions, primarily hydrogen bonds. rsc.org This strategy is often employed to modify the physicochemical properties of a compound. While no specific cocrystals of this compound have been reported in the surveyed literature, the principle of cocrystal engineering is well-established. A theoretical cocrystal of this compound could be designed by selecting a coformer with complementary hydrogen bond donors or acceptors. The N-oxide oxygen atom is a strong hydrogen bond acceptor, making it a prime site for interaction with coformers like carboxylic acids or amides. The resulting cocrystal, if formed, would be amenable to analysis by SC-XRD to elucidate its unique packing and interaction motifs. rsc.org

Table 1: Comparison of Crystallographic Data for Strychnine and Expected Characteristics for this compound This table is generated based on known data for strychnine and theoretical principles of N-oxidation.

| Parameter | Strychnine (Representative Data) nih.gov | This compound (Projected Characteristics) |

|---|---|---|

| Molecular Formula | C₂₁H₂₂N₂O₂ | C₂₁H₂₂N₂O₃ |

| Key Functional Group | Tertiary Amine (N-19) | Tertiary N-oxide (N-19) |

| Hydrogen Bonding | Limited H-bond accepting capability at N-19. | Strong H-bond acceptor at the N-oxide oxygen. |

| Expected N-O Bond Length | N/A | ~1.3-1.4 Å (based on related N-oxides) |

| Potential for Cocrystal Formation | Possible, but less driven by the N-19 site. | High, utilizing the N-oxide as a primary interaction site. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups within a molecule. apacwomen.ac.inosti.gov These techniques probe the vibrational modes of molecules; a vibration is IR-active if it causes a change in the molecule's dipole moment, and it is Raman-active if it leads to a change in polarizability. apacwomen.ac.in For complex molecules, the combination of both IR and Raman spectra provides a more complete vibrational profile.

The conversion of strychnine to this compound introduces a new, highly characteristic vibrational mode: the N-O stretch. While a full experimental spectrum for this compound is not detailed in the available literature, the position of this band can be confidently predicted based on analogous compounds. Studies on heterocyclic N-oxides, such as pyridine (B92270) N-oxide, have assigned the N-O stretching vibration to a band in the Raman spectrum at approximately 1254 cm⁻¹. ias.ac.in In other cyclic nitroxides, this stretching frequency can appear in the 1340-1450 cm⁻¹ range. nih.gov

The presence of a strong band in this region of the IR or Raman spectrum of a strychnine derivative would serve as a key diagnostic marker for the successful formation of the N-oxide. Other significant changes would be expected in the regions associated with the vibrations of the carbon atoms adjacent to the newly oxidized nitrogen. The characteristic bands of the parent strychnine molecule, such as the C=O stretching of the amide group (~1698 cm⁻¹) and various C-H and C-C stretching and bending modes, would remain, though they may experience slight shifts due to the electronic effects of the N-oxide group. sci-hub.se

Table 2: Key Vibrational Modes of Strychnine and Projected Diagnostic Bands for this compound This table is generated based on known data for strychnine and analogous N-oxides.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) in Strychnine sci-hub.se | Projected Wavenumber (cm⁻¹) in this compound | Spectroscopy Method |

|---|---|---|---|

| Aromatic C-H Stretch | >3000 | >3000 | IR, Raman |

| Amide C=O Stretch | ~1698 (Experimental) | ~1700 (Minor shifts possible) | IR, Raman |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 (Minor shifts possible) | IR, Raman |

| N-O Stretch | N/A | ~1250 - 1350 (Key Diagnostic Band) | IR, Raman |

Chiroptical Spectroscopy for Configurational Analysis

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for analyzing the stereochemistry of chiral molecules. ORD measures the change in optical rotation as a function of wavelength, while CD measures the differential absorption of left and right circularly polarized light. acs.orgrsc.org The resulting spectra, particularly the signs and magnitudes of Cotton effects, are highly sensitive to the absolute configuration of the molecule and the conformation of its chromophores. rsc.org

The absolute configuration of strychnine and related alkaloids has been extensively studied using chiroptical methods. researchgate.net The rigid polycyclic framework of strychnine contains several chromophores, including the indole (B1671886) and α,β-unsaturated amide systems, which give rise to characteristic CD and ORD spectra.

The introduction of the N-oxide function in this compound creates a new chromophoric center. While specific CD or ORD data for this compound are not presently available in the literature, the expected spectral changes can be inferred. The N-oxide group itself can exhibit electronic transitions that lead to new Cotton effects in the CD and ORD curves. Studies on other N-oxide-containing chiral molecules, such as N-(2-pyridyl N-oxide)amino-acids, have demonstrated that the N-oxide chromophore provides significant contributions to the chiroptical spectra, which can be correlated with the molecule's absolute configuration. rsc.org

Therefore, a comparative analysis of the CD and ORD spectra of strychnine and this compound would be a powerful tool. The appearance of new Cotton effects or significant shifts in existing ones would provide direct evidence of the N-oxidation and could be used, often in conjunction with computational predictions, to confirm that the absolute configuration of the parent alkaloid is retained during the oxidation process. researchgate.net

Table 3: Projected Impact of N-Oxidation on Chiroptical Properties This table outlines the theoretical effects based on established principles of chiroptical spectroscopy.

| Property | Strychnine | This compound (Projected) |

|---|---|---|

| Primary Chromophores | Indole, α,β-unsaturated amide | Indole, α,β-unsaturated amide, N-oxide |

| CD/ORD Spectrum | Characterized by Cotton effects from existing chromophores. researchgate.net | Expected to show new or modified Cotton effects due to the N-oxide chromophore. |

| Application | Confirmation of absolute configuration. | Confirmation of N-oxidation and retention of absolute configuration. |

Compound Reference Table

Computational and Theoretical Investigations of Strychnine N Oxide

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations have been instrumental in elucidating the fundamental electronic properties and energetic landscape of strychnine (B123637) N-oxide. These methods provide a theoretical framework for understanding the molecule's stability, reactivity, and the mechanisms of its chemical transformations.

Density Functional Theory (DFT) Studies on N-oxide Stability and Reactivity

Density Functional Theory (DFT) has been widely applied to study strychnine N-oxide, offering a balance between computational cost and accuracy. DFT calculations have been used to rationalize the regiochemical outcomes of reactions involving this compound, such as the Polonovski-Potier reaction. scielo.br By calculating the relative free energies of possible iminium cation intermediates, researchers can predict which reaction pathways are more favorable. scielo.br For instance, in one study, DFT analysis at the mPW1PW91/cc-pvdz level of theory was used to determine the relative free energies of three potential iminium cations that could form upon trifluoroacetate (B77799) elimination. scielo.br These calculations helped to explain the experimental observation of specific products. scielo.br

DFT has also been employed to investigate the electrochemical properties of this compound, predicting its adsorption on metal surfaces and informing the development of electrochemical sensors. researchgate.netscilit.com Additionally, theoretical investigations using DFT have explored the spectral and non-linear optical properties of related alkaloids like brucine (B1667951) and strychnine, providing a basis for understanding the electronic behavior of this compound. thegoodscentscompany.comresearchgate.net

Ab Initio Methods for Elucidating Reaction Mechanisms

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have been crucial in detailing the reaction mechanisms of this compound. For example, the reaction of this compound with sulfur dioxide has been studied using these methods. researchgate.netcdnsciencepub.com These studies have shown that in benzene, this compound reacts with sulfur dioxide to form a sulfitoamine, which then rearranges in boiling water to a substituted sulfamic acid via a free-radical mechanism. researchgate.netcdnsciencepub.com The formation of the sulfamic acid is also observed when this compound reacts with cold aqueous sulfur dioxide, suggesting it may be an intermediate in the reduction of the N-oxide. researchgate.netcdnsciencepub.com Ab initio self-consistent field (SCF)-molecular orbital (MO) studies on related compounds like sulfamic acid have provided further support for these mechanistic proposals. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations offer a powerful tool to explore the dynamic nature of this compound, providing insights into its conformational flexibility and the influence of its environment.

Exploration of Dynamic Behavior and Conformational Fluxion

MD simulations have revealed that this compound exhibits distinct flexibility compared to its parent alkaloid, strychnine. The introduction of the N-oxide group increases the energy barrier for the puckering of the piperidine (B6355638) ring (ring F) from 8.2 kJ/mol to 12.7 kJ/mol, which in turn reduces the frequency of conformational sampling by 38%. These simulations, often performed at room temperature (298 K), allow for the characterization of different conformers and their relative populations.

Solvation Effects on this compound Conformation

The solvent environment plays a critical role in the conformational preferences of this compound. MD simulations have shown that the N-oxide oxygen can form transient hydrogen bonds with solvent molecules, with a lifetime of approximately 12 picoseconds. This interaction with the solvent modulates the pseudorotation frequency of another ring in the structure (ring G) by 22% when compared to strychnine. These solvation effects are significant as they can influence the molecule's properties, such as its membrane permeability. Studies combining MD simulations with experimental techniques have also been used to understand the interactions of similar molecules with model cell membranes. mdpi.com

Prediction of Chemical Properties and Reactivity Parameters

Computational methods are also used to predict various chemical properties and reactivity parameters of this compound, which are valuable for understanding its behavior and potential applications.

In silico predictions of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties have been performed for this compound and related compounds. nih.govresearchgate.net These predictions can estimate parameters such as topological polar surface area (TPSA), solubility (LogS), and distribution coefficients (LogP and LogD), which are crucial for assessing a molecule's pharmacokinetic profile. nih.govresearchgate.net For example, the introduction of the N-oxide group increases the polarity of the molecule, which is reflected in a lower predicted LogP value compared to strychnine. This increased polarity reduces its lipid solubility.

Furthermore, computational tools can predict reactivity parameters that help in understanding the chemical behavior of this compound. For instance, the number of hydrogen bond acceptors and donors can be calculated, providing insights into its potential intermolecular interactions. naturalproducts.net

Table of Predicted Physicochemical and Medicinal Chemistry Properties of this compound and Related Compounds

| Property | Strychnine | This compound | Brucine | Brucine N-oxide |

|---|---|---|---|---|

| Physicochemical Property | ||||

| Molecular Formula | C₂₁H₂₂N₂O₂ | C₂₁H₂₂N₂O₃ | C₂₃H₂₆N₂O₄ | C₂₃H₂₆N₂O₅ |

| Molecular Weight ( g/mol ) | 334.41 | 350.41 naturalproducts.net | 394.46 | 410.46 |

| TPSA (Ų) | 39.6 | 52.60 naturalproducts.net | 51.24 nih.govresearchgate.net | 71.06 nih.govresearchgate.net |

| LogP (Octanol-Water) | 1.9 | 0.7 | 1.585 nih.govresearchgate.net | 1.443 nih.govresearchgate.net |

| LogS (Solubility) | -3.126 log mol/L nih.govresearchgate.net | -1.702 log mol/L nih.govresearchgate.net | ||

| LogD at pH 7.4 | 2.083 nih.govresearchgate.net | 0.392 nih.govresearchgate.net | ||

| Medicinal Chemistry | ||||

| Hydrogen Bond Acceptors | 2 | 3 naturalproducts.net | 4 | 5 |

| Hydrogen Bond Donors | 0 | 0 naturalproducts.net | 0 | 0 |

| Rotatable Bond Count | 0 | 0 naturalproducts.net | 1 | 1 |

Data sourced from multiple references as cited.

Computational Assessment of Protonation States and pKa Values

Direct computational determinations of the precise pKa value for this compound are not extensively documented in existing literature. However, theoretical assessments and comparative analyses provide significant insight into its protonation state relative to its parent compound, strychnine.

The oxidation of the tertiary amine nitrogen in strychnine to form the N-oxide functionality results in a substantial decrease in the basicity of the molecule. Theoretical considerations indicate that the formal positive charge on the nitrogen atom and the presence of the electronegative oxygen atom significantly reduce the availability of the nitrogen's lone pair for protonation. This is supported by qualitative analysis suggesting that the capacity of the molecule to form a stable protonated tertiary amine (a ligand Donor-Hydrogen, or DH+), a key feature of strychnine, is effectively eliminated in this compound. chemrxiv.org This change in protonation capability is considered the primary explanation for the vast difference in biological activities, such as taste receptor interaction, between the two compounds. chemrxiv.org

For context, the pKa of the conjugate acid of strychnine is approximately 8.26, indicating it is moderately basic. nih.gov In contrast, aliphatic amine oxides are generally known to be much weaker bases. nih.gov The typical pKa values for protonated aliphatic amine oxides fall within the range of 4 to 5. nih.gov Computational models for this compound would therefore be expected to predict a pKa value in this significantly more acidic range, reflecting a dramatic reduction in basicity compared to strychnine. This theoretical assessment, which places the pKa of this compound far below that of strychnine, aligns with the observed differences in their chemical and biological properties.

| Compound | Functional Group | pKa (Conjugate Acid) | Basicity |

| Strychnine | Tertiary Amine | ~8.26 nih.gov | Moderately Basic |

| This compound | Amine N-oxide | ~4-5 (expected) nih.gov | Weakly Basic |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

While specific Molecular Electrostatic Potential (MEP) maps for this compound are not prominently featured in the surveyed literature, detailed charge distribution analyses have been conducted through other computational methods, particularly in the context of its chemical reactivity. These analyses provide a clear picture of the electronic landscape of the molecule.

For comparison, MEP maps calculated for the parent molecule, strychnine, show that regions of negative electrostatic potential are concentrated around the oxygen atoms, identifying these as the probable sites for electrophilic attack. sci-hub.se In this compound, the introduction of the highly polar N⁺-O⁻ bond creates a significant dipole that strongly influences the molecule's electrostatic potential. nih.gov This bond is an inherent site of charge separation.

More specific computational insights come from Density Functional Theory (DFT) calculations used to study the mechanism of the Polonovski-Potier reaction, for which this compound is a common substrate. scielo.br In these studies, a Natural Population Analysis (NPA) was performed on an N-acyloxyammonium intermediate derived from this compound to understand the regioselectivity of the reaction. scielo.br The NPA calculations revealed the charge distribution at a sub-molecular level, highlighting the relative acidity of protons adjacent to the N-oxide group. scielo.br

The analysis showed that the hydrogen on C7 (C7-H) possesses a more positive natural charge compared to the hydrogens on C5 and C21. scielo.br This localization of positive charge was used to explain the preferential formation of one iminium ion regioisomer over others during the reaction. scielo.br

| Atomic Center (in N-acyloxyammonium intermediate) | Calculated Natural Charge |

| C7-H | +0.30252 scielo.br |

Furthermore, DFT calculations were employed to determine the relative free energies of the three potential iminium ion intermediates that can be formed from the N-oxide derivative. scielo.br This analysis of the relative stability of these charged species provides further computational insight into the molecule's reactivity, which is governed by its underlying charge distribution. scielo.br

| Iminium Ion Intermediate | Relative DFT Energy (kcal/mol) |

| I | +0.5 scielo.br |

| II | +2.0 scielo.br |

| III | 0 (Reference) scielo.br |

Advanced Analytical Methodologies for Strychnine N Oxide Research

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for the study of Strychnine (B123637) N-oxide due to its high resolution, sensitivity, and applicability to non-volatile and thermally labile compounds. mdpi.comresearchgate.net Coupled with detectors like Diode Array Detectors (DAD) or mass spectrometers (MS), HPLC methods provide comprehensive qualitative and quantitative data.

Optimization of Separation Conditions for N-oxide Isomers

The successful separation of Strychnine N-oxide from its isomers, such as Isothis compound, and other co-occurring alkaloids like strychnine and brucine (B1667951), is a critical challenge addressed through meticulous optimization of chromatographic conditions. bioline.org.br

Research Findings: Researchers have developed robust reversed-phase HPLC (RP-HPLC) methods to achieve satisfactory separation. tandfonline.com A common stationary phase is the Ultimate LP-C18 or a similar bidentate C18 column, which provides the necessary hydrophobicity for retaining the alkaloids. researchgate.netshimadzu.com.cn

Optimization of the mobile phase is paramount. While initial attempts using triethylamine (B128534) and formic acid were made to reduce peak tailing, this system proved unstable due to pH fluctuations. tandfonline.com A more stable and effective mobile phase consists of a gradient elution using acetonitrile (B52724) and an aqueous buffer. tandfonline.comoup.com A frequently used aqueous phase contains 30 mmol/L ammonium (B1175870) acetate (B1210297) with 1% formic acid, which helps maintain a stable pH and improve peak shapes for the alkaloids. tandfonline.comresearchgate.net

A typical gradient elution program starts with a high percentage of the aqueous buffer (e.g., 90-95%) and gradually increases the proportion of acetonitrile. bioline.org.brtandfonline.com For instance, one optimized method began with 90% aqueous buffer, linearly decreasing to 85% over 30 minutes, which allowed for the complete separation of this compound from strychnine, brucine, brucine N-oxide, and other compounds. tandfonline.com The column temperature is often maintained around 30-40°C to ensure reproducibility. bioline.org.brresearchgate.net Using these optimized conditions, researchers have successfully separated and identified Strychnine-N-oxide and its isomer, Isostrychnine-N-oxide, in processed samples. bioline.org.br

| Parameter | Optimized Condition | Source(s) |

| Chromatographic Column | Ultimate LP-C18 / ACQUITY UPLC HSS T3 (1.8 µm) | bioline.org.brresearchgate.net |

| Mobile Phase A | Acetonitrile | bioline.org.brtandfonline.com |

| Mobile Phase B | Water with 30 mmol/L ammonium acetate and 1% formic acid | tandfonline.comresearchgate.net |

| Elution Mode | Gradient | bioline.org.brtandfonline.com |

| Column Temperature | 30-40 °C | bioline.org.brresearchgate.net |

| Detection Wavelength | 254 nm for this compound | tandfonline.com |

Quantitative Methodologies for Purity and Yield Assessment

Validated quantitative HPLC methods are essential for determining the purity of this compound and for assessing the yield of its synthesis. magtechjournal.com These methods are rigorously evaluated for linearity, sensitivity, accuracy, and precision.

Research Findings: Quantitative analysis typically involves creating a calibration curve by plotting the peak area against known concentrations of a this compound standard. researchgate.netamazonaws.com These methods demonstrate excellent linearity, with correlation coefficients (r²) consistently greater than or equal to 0.999. researchgate.nettandfonline.com

The sensitivity of these methods is defined by the Limit of Detection (LOD) and Limit of Quantification (LOQ). For this compound, the LOQ has been reported to be as low as 0.52 μg/mL. researchgate.nettandfonline.com Method accuracy is confirmed through recovery studies, with values typically falling within the range of 95.6% to 104.4%. researchgate.nettandfonline.com Precision is assessed by calculating the relative standard deviation (RSD) for repeatability and intermediate precision, with values generally below 4.55%, indicating high reproducibility. researchgate.nettandfonline.com

In synthetic applications, HPLC is used to monitor reaction progress and determine the final purity and yield. magtechjournal.com For example, in a study optimizing the semisynthesis of this compound, HPLC was used to evaluate a composite index based on both yield and purity, achieving a purity of 98.4% under optimized conditions. magtechjournal.comresearchgate.net

| Validation Parameter | Typical Result for this compound | Source(s) |

| Linearity (r²) | ≥ 0.999 | researchgate.nettandfonline.com |

| Limit of Quantification (LOQ) | 0.52 µg/mL | researchgate.nettandfonline.com |

| Accuracy (Recovery) | 95.6% – 104.4% | researchgate.nettandfonline.com |

| Precision (RSD) | < 4.55% | researchgate.nettandfonline.com |

| Achieved Purity (Synthesis) | 98.4 ± 0.2% | magtechjournal.comresearchgate.net |

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile compounds. However, its direct application to polar and low-volatility compounds like this compound is limited. researchgate.netsigmaaldrich.com

Derivatization Strategies for GC Analysis

To make this compound and similar alkaloids amenable to GC analysis, a derivatization step is required to increase their volatility and thermal stability. researchgate.netup.ac.za

Research Findings: Derivatization involves a chemical reaction that modifies the analyte by replacing active hydrogen atoms in functional groups (like those found in amines or their N-oxides) with less polar, more volatile groups. sigmaaldrich.com A common and effective strategy for this purpose is trimethylsilylation. sigmaaldrich.comup.ac.za This reaction uses a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), to introduce a trimethylsilyl (B98337) (TMS) group onto the molecule. sigmaaldrich.com

The general process would involve reacting the sample containing this compound with the silylating reagent under controlled temperature and time conditions to ensure the reaction goes to completion. sigmaaldrich.com The resulting TMS-derivative of this compound would be significantly more volatile and thermally stable, allowing it to be vaporized and separated on a GC column. up.ac.za

However, it is important to note that derivatization can be complex, and some derivatives may be thermally labile themselves. researchgate.net For many polar and thermally sensitive compounds like N-oxides, liquid chromatography-mass spectrometry (LC-MS) is often the preferred technique as it does not require a derivatization step. researchgate.net

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) offers an alternative high-resolution separation technique for charged species like alkaloids. researchgate.netresearchgate.net It provides high efficiency, short analysis times, and requires minimal sample and solvent volumes.

Development of Chiral and Non-Chiral CE Methods

CE methods have been developed for the analysis of Strychnos alkaloids, including this compound, in both non-chiral and chiral formats.

Research Findings: A non-chiral capillary zone electrophoresis (CZE) method was developed for the simultaneous determination of strychnine, brucine, this compound, and brucine N-oxide. researchgate.net Optimal separation was achieved in under 7 minutes using a running buffer of 40 mmol/L ammonium acetate adjusted to a pH of 3.64 with acetic acid. researchgate.net The separation was performed with an applied voltage of 25 kV and detection at 203 nm. researchgate.net Further advancements in non-chiral CE include the use of capillaries coated with materials like graphene oxide, which can enhance the separation efficiency for strychnine and brucine by increasing the interaction between the analytes and the capillary's stationary phase. oup.com

While specific studies detailing the chiral separation of this compound enantiomers were not found in the reviewed literature, the principles of chiral CE are well-established and applicable. nih.gov Chiral separations in CE are typically achieved by adding a chiral selector to the background electrolyte (BGE). These selectors, which can include cyclodextrins, crown ethers, or macrocyclic antibiotics like vancomycin, form transient diastereomeric complexes with the enantiomers of the analyte, leading to different electrophoretic mobilities and thus, separation. nih.gov Given that this compound possesses defined stereocenters, the development of a chiral CE method is theoretically feasible for resolving its potential enantiomers.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which combine two or more analytical methods, are powerful tools for separating and identifying components in complex mixtures. For this compound research, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable.

LC-MS/MS for Metabolite Identification and Profiling in in vitro Systems

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for identifying and quantifying metabolites in biological systems. In the study of this compound, LC-MS/MS has been instrumental in elucidating its metabolic pathways.

In vitro studies using rat and rabbit liver preparations have been central to understanding the biotransformation of strychnine. nih.gov Research employing rat liver S9 fractions has successfully used LC-electrospray ionization-ion trap mass spectrometry (LC-ESI-ITMS) to simultaneously analyze strychnine, brucine, and their primary N-oxide metabolites. oup.comresearchgate.net In these studies, two major metabolites were identified as this compound and brucine N-oxide by comparing their molecular mass, retention times, and mass spectra with reference standards. oup.com The disappearance of 73.4% of strychnine under these in vitro incubation conditions indicates its ready metabolism. oup.com

One study identified this compound as a major metabolite, accounting for about 15% of the metabolized strychnine in rabbit liver preparations. nih.gov Further detailed investigations using high-resolution LC/MS-ion trap/time-of-flight (LC/MS-IT-TOF) have identified a total of 31 metabolites of strychnine and brucine in rat liver microsomes, with 26 of these being newly reported. shimadzu.com.cn The biotransformations observed included N-oxidation, hydroxylation, epoxidation, and others. shimadzu.com.cn Specifically, hydroxylated metabolites of this compound, such as 2-OH-strychnine-N-oxide and 3-OH-strychnine-N-oxide, were tentatively identified based on their mass spectral data. shimadzu.com.cn

A sensitive LC-MS/MS method was developed for the simultaneous determination of strychnine, brucine, and their N-oxide metabolites in rat plasma. nih.gov This method demonstrated good linearity within the concentration range of 0.102 to 306.0 ng/mL for this compound. nih.gov The fragmentation of the protonated this compound molecule ([M+H]⁺ at m/z 351) in the mass spectrometer showed a characteristic product ion at m/z 264, which is also a fragment of strychnine, confirming the identity of the metabolite. oup.com

| Analytical Method | Biological System | Key Findings | Reference |

|---|---|---|---|

| LC-ESI-ITMS | Rat liver S9 fraction | Identified this compound as a major metabolite. | oup.comoup.com |

| HPLC | Rabbit liver 9000g supernatant | This compound accounted for ~15% of metabolized strychnine. | nih.gov |

| LC/MS-IT-TOF | Rat liver microsomes | Identified 31 metabolites; confirmed hydroxylated forms of this compound. | shimadzu.com.cn |

| LC-MS/MS | Rat plasma | Developed a quantitative method with a linear range of 0.102–306.0 ng/mL for this compound. | nih.gov |

GC-MS for Trace Analysis and Impurity Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. medistri.swiss While less common for the direct analysis of polar metabolites like this compound without derivatization, it plays a crucial role in the broader analysis of strychnine and its related compounds, including trace impurities. mdpi.comresearchgate.net

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. medistri.swiss In the context of strychnine analysis, GC-MS has been used for the detection and quantification of strychnine in various biological matrices, often after a liquid-liquid extraction procedure. core.ac.uk For instance, a method combining two-phase hollow fiber liquid-phase microextraction with GC-MS was developed for the preconcentration and determination of strychnine in biological fluids. researchgate.net

The mass spectrum of strychnine obtained by GC-MS typically shows a parent ion at a mass-to-charge ratio (m/z) of 334. researchgate.net Tandem mass spectrometry (GC-MS/MS) can further fragment this parent ion to produce a series of confirmatory ions, enhancing the specificity of the analysis. researchgate.net While direct GC-MS analysis of this compound is not widely reported, the technique is essential for detecting potential impurities in strychnine samples, which could include precursors or degradation products. The high separation efficiency of the GC column can resolve closely related compounds, and the mass spectrometer provides definitive identification. medistri.swiss

| Application | Sample Type | Key Aspects of the Method | Reference |

|---|---|---|---|

| Quantification of strychnine | Biological tissues and fluids | Liquid-liquid extraction followed by GC/MS analysis. | core.ac.uk |

| Confirmation of strychnine | Blood and tissue | GC-MS/MS analysis providing confirmatory fragment ions. | researchgate.net |

| Trace determination of strychnine | Biological fluids | Hollow fiber liquid-phase microextraction combined with GC-MS. | researchgate.net |

Electrochemical Methods for Redox Behavior Characterization

Electrochemical methods offer a different and complementary approach to the study of this compound, providing insights into its oxidation and reduction properties. These techniques are often rapid, sensitive, and can be adapted for sensor development.

Voltammetric Studies of this compound Oxidation and Reduction

Voltammetry involves measuring the current that flows through an electrochemical cell as the potential is varied. Studies on this compound have demonstrated its electrochemical activity. mdpi.comnih.gov Using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV), researchers have characterized the oxidative behavior of this compound at a glassy carbon electrode. mdpi.comdntb.gov.ua

It has been shown that this compound produces two distinct oxidation peaks at approximately +617 mV and +797 mV at a pH of 5. mdpi.comnih.govdntb.gov.ua These oxidation processes are irreversible, as confirmed by studies at different scan rates. mdpi.comnih.gov The peak potentials are pH-dependent, shifting to more negative values as the pH increases, which indicates the involvement of protons in the electrode reaction. The current response for the first oxidation peak is optimal at a pH of 4, while the second peak shows maximum intensity at pH 5. mdpi.com

In contrast to its oxidation, the electrochemical reduction of alkaloid N-oxides, including potentially this compound, has been studied at mercury-based electrodes. mdpi.com These studies suggest that the N-oxide can be reduced back to the original alkaloid form. mdpi.com

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Oxidation Peak 1 | +617 mV | pH 5, Glassy Carbon Electrode | mdpi.comdntb.gov.ua |

| Oxidation Peak 2 | +797 mV | pH 5, Glassy Carbon Electrode | mdpi.comdntb.gov.ua |

| Reaction Type | Irreversible Oxidation | - | mdpi.comnih.gov |

Sensor Development for this compound Detection

The distinct electrochemical properties of this compound have paved the way for the development of sensitive electrochemical sensors. mdpi.comnih.gov These sensors offer the potential for rapid and reliable detection in various samples, including biological fluids. mdpi.comjst.go.jp

A voltammetric method developed for the determination of this compound in biological samples demonstrated high precision, with a relative standard deviation (%RSD) of less than 1.96% for the second anodic peak. mdpi.comnih.gov This method was successfully applied to the quantification of this compound in spiked plasma and urine samples, showing acceptable recovery rates when compared to HPLC methods. mdpi.com

The development of molecularly imprinted polymer (MIP)-based electrochemical sensors represents a significant advancement. While specific MIP sensors for this compound are not extensively detailed in the provided context, the successful creation of such sensors for the parent compound, strychnine, highlights the potential of this technology. mdpi.com These sensors work by creating specific recognition sites for the target molecule within a polymer matrix, leading to high selectivity and sensitivity. mdpi.com The application of these principles to this compound could lead to the development of highly effective and selective sensors for its detection.

Mechanistic Chemical Transformations of Strychnine N Oxide in Biological Contexts Non Human/in Vitro Focus

In Vitro Biotransformation Pathways of Strychnine (B123637) N-oxide

Strychnine N-oxide (SNO) is recognized as a significant metabolite of strychnine (STN), formed through the N-oxidation of the parent compound mdpi.comnih.govnih.gov. Its formation and subsequent transformations have been extensively studied in various in vitro systems, shedding light on the enzymatic and microbiological processes involved.

In vitro metabolic studies, particularly those utilizing rat liver microsomes, have been instrumental in identifying the chemical transformations of this compound. This compound itself is a major metabolite of strychnine, accounting for approximately 15% of the metabolized strychnine in such systems mdpi.comnih.gov.

Beyond its formation, SNO undergoes further transformations mediated by microsomal enzymes. Hydroxylation pathways are prominent, leading to the formation of hydroxylated derivatives of this compound mdpi.comshimadzu.com.cn. Specifically, metabolites such as 2-OH-strychnine-N-oxide and 3-OH-strychnine-N-oxide have been identified, suggesting hydroxylation at the C2 or C3 positions of the molecule shimadzu.com.cn. Additionally, the formation of strychnine 21,22-epoxide-N-oxide indicates epoxidation as another oxidative transformation pathway for SNO shimadzu.com.cn. The hepatic microsomal enzyme system, particularly cytochrome P450 isoenzymes, plays a crucial role in these oxidative biotransformations, often requiring NADPH and oxygen as cofactors mdpi.comnih.govgezondheidsraad.nlmedipol.edu.tr.

The following table summarizes key transformations of this compound identified in microsomal enzyme studies:

| Metabolite Name | Type of Transformation | Enzyme System Involved | Context/Source |

| 2-OH-strychnine-N-oxide | Hydroxylation | Microsomal enzymes | Rat liver microsomes mdpi.comshimadzu.com.cn |

| 3-OH-strychnine-N-oxide | Hydroxylation | Microsomal enzymes | Rat liver microsomes shimadzu.com.cn |

| Strychnine 21,22-epoxide-N-oxide | Epoxidation | Microsomal enzymes | Rat liver microsomes shimadzu.com.cn |

The biotransformation of this compound is not limited to hepatic microsomal enzymes; it also undergoes significant transformations by microbiological systems, particularly under anaerobic conditions. Anaerobic incubation of this compound with human intestinal bacteria has demonstrated its capacity for transformation nih.govscilit.com.

The table below outlines the anaerobic transformations of this compound by microbiological systems:

| Transformation Product | Type of Transformation | Microbiological System | Context/Source |

| Strychnine | Reduction | Human intestinal bacteria | Anaerobic incubation nih.govscilit.com |

| 16-hydroxystrychnine | Hydroxylation | Human intestinal bacteria | Anaerobic incubation nih.govscilit.com |

Identification of Chemical Transformations Mediated by Microsomal Enzymes

Comparative Chemical Reactivity of this compound versus Strychnine

This compound (SNO) is formed by the oxidation of the tertiary amine nitrogen of strychnine (STN) nih.gov. This N-oxidation significantly alters the chemical reactivity profile of the molecule compared to its parent compound. One of the most notable differences is the reversibility of the N-oxide functionality. This compound can be readily reduced back to strychnine gezondheidsraad.nlnih.govscilit.comcdnsciencepub.com. This reduction can occur through various mechanisms, including enzymatic reduction by human intestinal flora under anaerobic conditions gezondheidsraad.nlnih.govscilit.com or chemical reduction using agents like sulfur dioxide cdnsciencepub.com. The instability of N-oxides, often reverting to their original compounds, is a recognized characteristic medipol.edu.tr.

Electrochemical studies further illustrate the distinct reactivity of SNO versus STN. This compound exhibits two distinct oxidation peaks in voltammetric analyses (e.g., at 617 mV and 797 mV at pH 5), indicating different oxidative processes mdpi.comresearchgate.net. In contrast, strychnine typically shows a single oxidation peak (e.g., at 1008 mV at pH 7) mdpi.comresearchgate.net. These differences in electrochemical behavior are directly attributable to the presence of the N-oxide group, which modifies the electron density and potential sites for redox reactions mdpi.com. The N-oxide group also generally renders the molecule more polar than the parent tertiary amine medipol.edu.tr. Furthermore, studies have indicated that this compound typically possesses a lesser toxic effect compared to strychnine mdpi.com.

The following table provides a comparative overview of the electrochemical characteristics:

| Compound | Oxidation Peaks (mV) | pH | Behavior | Context/Source |

| This compound | 617, 797 | 5 | Irreversible | Electrochemical studies mdpi.comresearchgate.net |

| Strychnine | 1008 | 7 | Irreversible | Electrochemical studies mdpi.comresearchgate.net |

Mechanistic Insights into N-oxide Reduction and Hydroxylation Pathways

The mechanistic understanding of this compound transformations involves both reductive and oxidative pathways, each governed by specific chemical and biological principles.

N-oxide Reduction: The reduction of this compound to strychnine is a key biotransformation. In biological systems, particularly within the human intestine, anaerobic bacteria facilitate this reduction by removing the oxygen atom from the N-oxide group nih.govscilit.com. This process is part of a broader phenomenon where gut microbiota play a significant role in the biotransformation of natural products, including the reduction of N-oxides nih.gov. Chemically, the reduction of tertiary amine N-oxides can occur via various routes. For instance, reactions with sulfur dioxide can lead to the formation of strychnine from this compound. This process may involve intermediates such as sulfamic acid or sulfitoamine, and in some cases, can proceed through free-radical mechanisms cdnsciencepub.com. The inherent instability of N-oxides, often leading to their reversion to the parent amine, contributes to these reductive pathways medipol.edu.tr.

Hydroxylation Pathways: Hydroxylation of this compound represents an oxidative metabolic pathway. In vitro studies using liver microsomes have identified specific sites of hydroxylation on the this compound scaffold mdpi.comshimadzu.com.cn. Research indicates that hydroxylation can occur at the C2 or C3 positions, leading to the formation of 2-OH-strychnine-N-oxide and 3-OH-strychnine-N-oxide shimadzu.com.cn. Additionally, the identification of strychnine 21,22-epoxide-N-oxide suggests a more complex oxidative transformation involving epoxidation on the N-oxide structure shimadzu.com.cn. These hydroxylation reactions are primarily catalyzed by hepatic microsomal enzyme systems, notably cytochrome P450 enzymes, which require NADPH and molecular oxygen for their activity mdpi.comnih.govgezondheidsraad.nlmedipol.edu.tr. The precise mechanisms often involve the insertion of an oxygen atom into a C-H bond, a characteristic reaction catalyzed by monooxygenases like P450.

Future Directions and Emerging Research Avenues for Strychnine N Oxide

Novel Synthetic Routes to Complex Strychnine (B123637) N-oxide Derivatives

The transformation of strychnine into Strychnine N-oxide is a foundational step, typically achieved through oxidation, for instance, with hydrogen peroxide (H₂O₂). researchgate.net Research has focused on optimizing these conditions to achieve high yields and purity. researchgate.net However, the future of its synthetic chemistry lies in using this compound as a reactive intermediate for constructing more complex alkaloid structures.

A significant area of development is the use of the Polonovski-Potier reaction. This reaction activates the N-oxide, enabling the introduction of nucleophiles at positions adjacent to the nitrogen atom. scielo.br This strategy has been pivotal in the first total syntheses of complex bis-Strychnos alkaloids like (–)-sungucine, (–)-isosungucine, and (–)-strychnogucine B, using this compound as a key precursor. scielo.br The reaction involves treating this compound with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), which generates reactive iminium ion intermediates that can be trapped by nucleophiles. scielo.br

Future research is expected to expand the scope of nucleophiles used in these reactions and to explore different activating agents to control the regioselectivity of the functionalization. The development of one-pot procedures, combining N-oxidation and subsequent functionalization, could streamline the synthesis of novel derivatives. scielo.br Furthermore, exploring enzymatic or chemo-enzymatic approaches could offer highly selective and environmentally benign routes to complex this compound analogues, building upon the understanding of its metabolic pathways. doi.org

Key Synthetic Reactions Involving this compound

| Reaction | Reagents | Product Type | Ref |

|---|---|---|---|

| N-Oxidation | Strychnine, H₂O₂ | This compound | researchgate.net |

| Polonovski-Potier Reaction | This compound, TFAA, KCN | Cyano-functionalized strychnine derivatives | scielo.br |

| Reduction | This compound, SO₂ | Strychnine | cdnsciencepub.com |

| Rearrangement | this compound-SO₂ adduct | Substituted sulfamic acid | cdnsciencepub.com |

Advanced Spectroscopic Techniques for Dynamic Studies

The structural and dynamic properties of this compound are crucial for understanding its reactivity and interactions. Advanced spectroscopic methods are indispensable tools in this endeavor. While standard techniques like HPLC and thin-layer chromatography are used for routine analysis, more sophisticated methods are required for in-depth characterization. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly at high fields and using two-dimensional (2D) techniques like COSY, HSQC, and HMBC, is essential for the complete assignment of proton and carbon signals in such a complex heptacyclic structure. researchgate.netsouthampton.ac.uk For this compound, NMR is critical for confirming the site of oxidation and for studying the resulting conformational changes. The N-oxidation significantly impacts the chemical shifts of nearby nuclei, providing a spectroscopic signature of the transformation. researchgate.net Future research will likely employ solid-state NMR (ssNMR) to study the compound's conformation and intermolecular interactions in the solid phase, which is crucial for understanding its crystal packing and for applications in materials science. rsc.org Dynamic NMR techniques could also be used to probe the energy barriers of conformational processes, such as ring flipping, which are altered by the presence of the bulky N-oxide group.

Mass Spectrometry (MS) , especially when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for identifying and quantifying this compound and its derivatives in complex mixtures. ebi.ac.ukebi.ac.uk Tandem mass spectrometry (MS/MS) provides valuable structural information through fragmentation analysis, allowing researchers to distinguish between isomers and identify metabolites. ebi.ac.uk High-resolution mass spectrometry (e.g., Orbitrap) enables the precise determination of elemental composition, further confirming the identity of novel synthetic products. tandfonline.com

Integration of Computational Chemistry for Predictive Modeling

Computational chemistry has become an integral part of modern chemical research, providing insights that are often difficult to obtain through experiments alone. liverpool.ac.uk For this compound, computational methods are being used to predict its structure, reactivity, and properties.

Density Functional Theory (DFT) calculations are employed to determine the relative energies of different conformers and reaction intermediates. scielo.br For instance, DFT has been used to analyze the stability of the various iminium ions that can form during the Polonovski-Potier reaction of this compound, helping to rationalize the observed product distribution. scielo.br These predictive models can guide synthetic efforts by identifying the most likely reaction pathways and suggesting conditions to favor a desired outcome.

Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of this compound in solution. Simulations have revealed that the N-oxide group increases the energy barrier for the puckering of the piperidine (B6355638) ring compared to the parent strychnine, thereby reducing its conformational flexibility. MD simulations also allow for the study of intermolecular interactions, such as hydrogen bonding with solvent molecules, and the calculation of physicochemical properties.

Comparative Computational Data: Strychnine vs. This compound

| Property | Strychnine | This compound | Method | Ref |

|---|---|---|---|---|

| Ring F Puckering Energy Barrier | 8.2 kJ/mol | 12.7 kJ/mol | MD Simulation | |

| Polar Surface Area (PSA) | 72 Ų | 98 Ų | Molecular Surface Calculation | |

| logP (Octanol-Water) | 1.9 | 0.7 | Estimated |

| Dipole Moment (Debye) | 4.2 | 6.8 | Estimated | |

Future work will likely involve the development of more accurate and efficient computational models, potentially incorporating machine learning and AI, to predict the properties of a wide range of hypothetical this compound derivatives. schrodinger.comumn.edu This could accelerate the discovery of molecules with specific desired characteristics for applications in various fields.

Development of Miniaturized and High-Throughput Analytical Platforms

The need for rapid and sensitive detection of this compound, particularly in biological and environmental samples, is driving the development of novel analytical platforms. While traditional chromatographic methods like HPLC are robust, they can be time-consuming and require significant laboratory infrastructure. amazonaws.commdpi.com

A promising area of research is the creation of electrochemical sensors . These devices offer the potential for fast, portable, and low-cost analysis. mdpi.com this compound has been shown to be electrochemically active, exhibiting distinct oxidation peaks that can be measured using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV). mdpi.com Research has focused on developing sensors with high sensitivity and selectivity. One advanced approach involves the use of Molecularly Imprinted Polymers (MIPs) as recognition elements on electrode surfaces. mdpi.com A MIP is a polymer synthesized in the presence of the target molecule (the template), creating cavities that are sterically and chemically complementary to it, leading to highly selective binding. mdpi.com

Electrochemical Characteristics of this compound

| Parameter | Value | Conditions | Ref |

|---|---|---|---|

| Oxidation Peak 1 | 617 mV | pH 5 Buffer | mdpi.com |

| Oxidation Peak 2 | 797 mV | pH 5 Buffer | mdpi.com |

| Electrode | Glassy Carbon | - | mdpi.com |

| Behavior | Irreversible | - | mdpi.com |

Future advancements will focus on miniaturizing these sensors, potentially integrating them into microfluidic "lab-on-a-chip" systems for automated, high-throughput screening. The use of novel nanomaterials, such as graphene or gold nanoparticles, to modify electrode surfaces could further enhance the sensitivity and performance of these analytical platforms. mdpi.com The development of Ultra-High-Pressure Liquid Chromatography (UHPLC) methods also represents a move towards faster and more efficient separations compared to conventional HPLC. amazonaws.com

Exploration of this compound in Supramolecular Chemistry and Material Science

While the application of this compound in supramolecular chemistry and material science is still an emerging field, its molecular properties suggest significant potential. sigmaaldrich.com The introduction of the N-oxide group imparts a strong dipole moment and creates a potent hydrogen bond acceptor site, features that are highly desirable in the rational design of molecular crystals and functional materials.

In supramolecular chemistry , this compound can be viewed as a "tecton" or molecular building block for the construction of larger, well-defined assemblies through non-covalent interactions like hydrogen bonding and halogen bonding. The rigid, complex, and chiral framework of the molecule offers a unique scaffold for creating intricate three-dimensional networks. Researchers may explore the co-crystallization of this compound with various hydrogen bond donors to form novel crystalline materials with interesting topologies and properties, such as inclusion capabilities or chirality transfer.